4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of thioureas or thioamides with Michael acceptors. Another method includes the reaction between thioureas and malonic acid derivatives. Additionally, reactions between 3-mercaptoacrylamides and carbonyl compounds or Michael acceptors can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of concentrated sulfuric acid and sodium carbamate has been reported to convert N-(3-oxoalkyl)dithiocarbamates into the desired product with good yields .
Chemical Reactions Analysis
Types of Reactions: 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide for thionation of carbonyl groups, and electrophiles for promoting cyclization reactions. Conditions such as inert atmosphere and room temperature are often employed to maintain the stability of the compound during reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorus pentasulfide can yield chiral 4-(trifluoromethyl)-4H-1,3-thiazines .
Scientific Research Applications
4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an antimicrobial and antiviral agent. In medicine, it is being explored for its potential use in the treatment of gastrointestinal disorders and diabetes. In industry, it is used in the production of antioxidants and analgesic agents .
Mechanism of Action
The mechanism of action of 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with molecular targets and pathways within the body. It is known to activate ATP-sensitive potassium channels, which can lead to various physiological effects such as inhibition of insulin release and reduction of vascular resistance .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include 1,2,4-benzothiadiazine-1,1-dioxide and thiazinanes. These compounds share similar structural motifs and exhibit comparable biological activities .
Properties
Molecular Formula |
C6H5N3O2S |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C6H5N3O2S/c10-12(11)6-5(8-4-9-12)2-1-3-7-6/h1-4H,(H,8,9) |
InChI Key |
IVGANXKJAAGFML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)S(=O)(=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.